BENGHE Methodological & Application

Check Availability & Pricing

Application of NMR in the Structural
Characterization of Celecoxib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Celecoxib carboxylic acid

Cat. No.: B018387

Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic
Resonance (NMR) spectroscopy for the structural characterization of Celecoxib carboxylic
acid, the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.
Included are protocols for sample preparation, and 1D and 2D NMR data acquisition, alongside
illustrative tables of expected chemical shifts. This guide is intended to assist researchers in
confirming the molecular structure and purity of this important metabolite.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management
of pain and inflammation.[1] In vivo, Celecoxib is primarily metabolized in the liver by
cytochrome P450 2C9 to its major and pharmacologically inactive metabolite, Celecoxib
carboxylic acid.[2] The structural elucidation and characterization of this metabolite are crucial
for metabolism studies, impurity profiling, and reference standard qualification in drug
development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the
unambiguous determination of the chemical structure of small molecules like Celecoxib
carboxylic acid. Through the analysis of one-dimensional (*H, 13C) and two-dimensional (e.qg.,
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COSY, HSQC) NMR spectra, the precise connectivity and chemical environment of each atom
in the molecule can be established.

Predicted NMR Data for Celecoxib Carboxylic Acid

The following tables summarize the predicted *H and 13C NMR chemical shifts for Celecoxib
carboxylic acid. These values are estimated based on the known spectral data of the parent
compound, Celecoxib, and general principles of NMR spectroscopy. The spectra are typically
recorded in deuterated dimethyl sulfoxide (DMSO-ds).[3][4]

Table 1: Predicted *H NMR Data for Celecoxib Carboxylic Acid in DMSO-ds

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~13.0 brs 1H -COOH
~8.05 d 2H Ar-H
~7.95 d 2H Ar-H
~7.85 d 2H Ar-H
~7.55 d 2H Ar-H
~7.50 S 2H -SO2NH:2
~7.20 S 1H Pyrazole-H

Table 2: Predicted 3C NMR Data for Celecoxib Carboxylic Acid in DMSO-ds
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Chemical Shift (8) ppm Assignment
~167.0 -COOH
~145.0 Ar-C

~144.0 Ar-C

~142.0 Ar-C

~139.0 Ar-C

~131.0 Ar-CH

~129.0 Ar-CH

~127.0 Ar-CH

~126.0 Ar-CH

~125.0 q, YJCF =270 Hz
~107.0 Pyrazole-CH

Experimental Protocols
Sample Preparation

o Weigh approximately 5-10 mg of the Celecoxib carboxylic acid sample.
» Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).
» Vortex the solution until the sample is fully dissolved.

e Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition (*H and *3*C)

e Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution.[4]
e 1HNMR:

o Acquire a standard one-dimensional proton spectrum.
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o Typical spectral width: -2 to 14 ppm.

o Number of scans: 16-64, depending on sample concentration.

o Use a relaxation delay of 1-2 seconds.

o BC NMR:

[¢]

Acquire a proton-decoupled 13C spectrum.

[e]

Typical spectral width: 0 to 200 ppm.

[e]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

o

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

2D NMR Data Acquisition

For unambiguous assignment of all proton and carbon signals, the following 2D NMR
experiments are recommended:

¢ 1H-'H COSY (Correlation Spectroscopy):

o lIdentifies proton-proton spin-spin couplings, revealing which protons are adjacent to each
other.

o Helps to piece together fragments of the molecule.
e 1H-BC HSQC (Heteronuclear Single Quantum Coherence):
o Correlates directly bonded proton and carbon atoms.
o Provides a clear map of which proton is attached to which carbon.
e 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
o Correlates protons and carbons that are separated by two or three bonds.

o Crucial for identifying connectivity across quaternary carbons and heteroatoms.
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Data Analysis and Structure Confirmation

e Process the acquired FID (Free Induction Decay) data using appropriate NMR software
(e.g., MestReNova, TopSpin).

o Apply Fourier transformation, phase correction, and baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (0H = 2.50
ppm, 6C = 39.52 ppm).

 Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

e Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in
the *H NMR spectrum to deduce proton connectivities.

» Assign the signals in the 13C NMR spectrum based on their chemical shifts and by
comparison with the 2D NMR data.

e Use the COSY, HSQC, and HMBC spectra to build the molecular framework and confirm the
final structure of Celecoxib carboxylic acid.

Visualizations

Click to download full resolution via product page

Caption: Logical workflow for the characterization of Celecoxib carboxylic acid.
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Caption: Experimental workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application of NMR in the Structural Characterization of
Celecoxib Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018387#application-of-nmr-in-characterizing-
celecoxib-carboxylic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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